molecular formula C8H10O3S B1603942 2-Amino-5-(methylsulfonyl)pyridine CAS No. 35196-11-3

2-Amino-5-(methylsulfonyl)pyridine

Cat. No. B1603942
CAS RN: 35196-11-3
M. Wt: 186.23 g/mol
InChI Key: RKXFAGRISWUJGO-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 g/mol . The IUPAC name for this compound is 5-methylsulfonylpyridin-2-amine .


Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The InChI code for 2-Amino-5-(methylsulfonyl)pyridine is InChI=1S/C6H8N2O2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) . The Canonical SMILES for this compound is CS(=O)(=O)C1=CN=C(C=C1)N .


Chemical Reactions Analysis

The compound is involved in a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.21 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 172.03064868 g/mol . The Topological Polar Surface Area is 81.4 Ų . The Heavy Atom Count is 11 .

Scientific Research Applications

Synthesis of Fungicidal Agents

2-Amino-5-(methylsulfonyl)pyridine has been utilized in the synthesis of novel imidazo[4,5-b]pyridine derivatives with significant fungicidal activity . These compounds have shown efficacy against pathogens like Puccinia polysora, with some exhibiting EC50 values comparable to established fungicides like tebuconazole.

Development of COX-2 Inhibitors

The compound serves as a precursor in the design and synthesis of new selective COX-2 inhibitors . These inhibitors are crucial in medicinal chemistry due to their reduced adverse effects compared to non-selective COX inhibitors.

Safety and Hazards

The compound is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The application of the ring cleavage methodology reaction further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions in the development of new compounds and drugs.

properties

IUPAC Name

5-methylsulfonylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVCUSJBYYFJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35196-11-3
Record name 5-methanesulfonylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-methanesulfonylbenzoic acid methyl ester (1.5 g, 7 mmol) in THF (20 mL) is added LiBH4 (616 mg, 30 mmol) and the mixture is stirred at ambient temperature for 14 h. Additional LiBH4 (310 mg, 15 mmol) is added and the mixture is heated at 65° C. for 45 min. Then under ice cooling, 1N HCl solution is added to quench the excess of LiBH4 before EtOAc is added. The organic layer is washed with brine (2×) and water (1×), dried with MgSO4, and concentrated to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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